molecular formula C24H28N2O3 B13144363 (S)-Methyl 2-(N-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoate

(S)-Methyl 2-(N-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoate

Cat. No.: B13144363
M. Wt: 392.5 g/mol
InChI Key: WXPIQSBBMARQSW-QHCPKHFHSA-N
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Description

(S)-Methyl 2-(N-((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyano group attached to a biphenyl moiety, and a butyramido group linked to a methylbutanoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-(N-((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoate typically involves multiple steps, including the formation of the biphenyl moiety, the introduction of the cyano group, and the coupling of the butyramido and methylbutanoate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-(N-((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form different functional groups.

    Reduction: The compound can be reduced to modify the biphenyl moiety or the cyano group.

    Substitution: The biphenyl moiety can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the cyano group can lead to the formation of carboxylic acids or amides, while reduction can yield amines or other reduced derivatives.

Scientific Research Applications

(S)-Methyl 2-(N-((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-(N-((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoate involves its interaction with specific molecular targets and pathways. The cyano group and biphenyl moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Methyl 2-(N-((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoate is unique due to its specific combination of functional groups and structural features. The presence of the cyano group and the biphenyl moiety distinguishes it from other similar compounds, providing it with distinct chemical and biological properties.

Properties

Molecular Formula

C24H28N2O3

Molecular Weight

392.5 g/mol

IUPAC Name

methyl (2S)-2-[butanoyl-[[4-(2-cyanophenyl)phenyl]methyl]amino]-3-methylbutanoate

InChI

InChI=1S/C24H28N2O3/c1-5-8-22(27)26(23(17(2)3)24(28)29-4)16-18-11-13-19(14-12-18)21-10-7-6-9-20(21)15-25/h6-7,9-14,17,23H,5,8,16H2,1-4H3/t23-/m0/s1

InChI Key

WXPIQSBBMARQSW-QHCPKHFHSA-N

Isomeric SMILES

CCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C#N)[C@@H](C(C)C)C(=O)OC

Canonical SMILES

CCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C#N)C(C(C)C)C(=O)OC

Origin of Product

United States

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